molecular formula C18H22N2OS B2854728 N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide CAS No. 683777-50-6

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide

Cat. No.: B2854728
CAS No.: 683777-50-6
M. Wt: 314.45
InChI Key: JUEDEAUQWRIALD-UHFFFAOYSA-N
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Description

The compound N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide is a heterocyclic molecule featuring a thiazole core substituted with a tetrahydronaphthalenyl group at position 4 and a pentanamide moiety at position 2. Its structure combines aromatic and aliphatic components, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-2-3-8-17(21)20-18-19-16(12-22-18)15-10-9-13-6-4-5-7-14(13)11-15/h9-12H,2-8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEDEAUQWRIALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC(=CS1)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H17N3S
  • Molecular Weight : 273.37 g/mol
  • CAS Number : 75490-28-7

Potential Targets

  • Retinoic Acid Receptor Gamma : Compounds similar in structure have been shown to bind to this receptor, influencing gene expression related to cell growth and differentiation.
  • Enzymatic Pathways : Thiazole-containing compounds often act as enzyme inhibitors or modulators, affecting pathways such as inflammation and cancer progression .

Anticancer Properties

Research has indicated that thiazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:

  • A study demonstrated that thiazole derivatives could inhibit the proliferation of various cancer cell lines through modulation of cell cycle proteins and apoptosis-related factors .

Antimicrobial Activity

Thiazole compounds have also been noted for their antimicrobial properties. They may disrupt microbial cell membranes or inhibit essential bacterial enzymes:

  • Specific derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents.

Case Studies

  • In Vitro Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against certain cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations.
  • Animal Models : Preliminary studies using animal models have indicated that this compound may reduce tumor size when administered in appropriate dosages, suggesting its potential for therapeutic applications in oncology.

Data Tables

Biological Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits bacterial growth
Receptor BindingInteracts with retinoic acid receptor gamma

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Oxadiazole Derivatives: Compounds like OZE-III (N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide) replace the thiazole ring with a 1,3,4-oxadiazole core.
  • Thiadiazole Derivatives : NTBD (4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol) features a thiadiazole ring, which increases sulfur content and may enhance redox activity compared to thiazoles .
  • Thiazoline-Tetralins : Derivatives such as 4a–4k from incorporate a thiazoline ring fused to a tetrahydronaphthalenyl group, differing in ring saturation and substituent positioning .

Substituent Variations

  • Pentanamide Chain : Shared with OZE-III , this moiety may influence solubility and membrane permeability .
  • Halogen and Alkoxy Substituents : Analogues like 7 (4-bromo) and 8 (4-isopropoxy) in demonstrate how electron-withdrawing or donating groups modulate bioactivity .

Antimicrobial Activity

  • OZE-I, OZE-II, OZE-III : These oxadiazoles exhibit MIC values of 2–8 µg/mL against S. aureus and prolong C. elegans survival in infection models. The chloro-phenyl group in OZE-III enhances potency compared to tetrahydronaphthalenyl-containing OZE-I .
  • Thiazoline-Tetralins : Derivatives like 4a–4k show moderate to high activity against bacterial and fungal strains, though specific data are pending .

Enzyme Inhibition

  • Compounds 9–13 (): Designed to inhibit Ca²⁺/calmodulin, these derivatives achieve IC₅₀ values in the nanomolar range. The tetrahydronaphthalenyl group improves binding affinity, while methoxy substituents (e.g., 10) optimize solubility .

Molecular Docking

  • Compound 9c (): Docking studies reveal interactions with α-glucosidase’s active site, suggesting similar heterocycles may target metabolic enzymes. The thiazole ring’s nitrogen atoms facilitate hydrogen bonding, a feature shared with the target compound .

Physicochemical Properties

  • pKa and Solubility : Analogues like N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pentanamide () have predicted pKa values of ~9.24, indicating basic character. The pentanamide chain likely reduces logP compared to aryl-substituted derivatives .
  • Spectroscopic Profiles : IR and NMR data for compounds like 6b–6c () confirm the presence of amide C=O stretches (~1670 cm⁻¹) and aromatic proton resonances (δ 7.2–8.6 ppm), consistent with the target’s expected spectral features .

Q & A

Q. How to reconcile conflicting reports on antimicrobial potency against MRSA?

  • Resolution Approach :
  • Strain-Specific Variability : Test compound against standardized MRSA strains (e.g., USA300) and clinical isolates in parallel .
  • Check Efflux Pump Activity : Use efflux inhibitor (e.g., reserpine) to determine if resistance is pump-mediated .

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